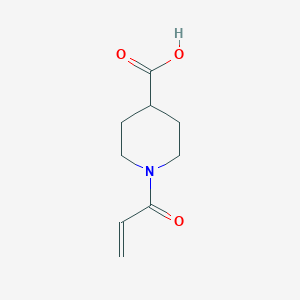

N-Acryloylisonipecotic Acid

描述

N-Acryloylisonipecotic Acid is a chemical compound that belongs to the class of acryloyl derivatives It is characterized by the presence of an acryloyl group attached to the nitrogen atom of isonipecotic acid

准备方法

Synthetic Routes and Reaction Conditions: N-Acryloylisonipecotic Acid can be synthesized through the reaction of isonipecotic acid with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane under controlled temperature conditions. The general reaction scheme is as follows:

Isonipecotic Acid+Acryloyl Chloride→N-Acryloylisonipecotic Acid+HCl

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions: N-Acryloylisonipecotic Acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it into N-alkyl derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, where the acryloyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols in the presence of a base can facilitate substitution reactions.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: N-alkyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

N-Acryloylisonipecotic Acid has diverse applications in scientific research:

Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as hydrogels and copolymers.

Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

Biological Research: It is used in the study of enzyme inhibitors and receptor modulators.

Industrial Applications: this compound is utilized in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of N-Acryloylisonipecotic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The acryloyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in drug discovery and development.

相似化合物的比较

N-Acryloylpiperidine: Similar in structure but with a piperidine ring instead of isonipecotic acid.

N-Acryloylmorpholine: Contains a morpholine ring, offering different chemical properties.

N-Acryloylpyrrolidine: Features a pyrrolidine ring, used in different polymer applications.

Uniqueness: N-Acryloylisonipecotic Acid is unique due to the presence of the isonipecotic acid moiety, which imparts specific chemical and biological properties. Its ability to form stable polymers and its potential in medicinal chemistry distinguish it from other acryloyl derivatives.

生物活性

N-Acryloylisonipecotic acid (NAIA) is a derivative of nipecotic acid, which has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and as a therapeutic agent for various neurological disorders. This article provides a comprehensive overview of the biological activity of NAIA, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

This compound is synthesized through the modification of nipecotic acid, a compound known for its GABAergic activity. The introduction of the acryloyl group enhances its reactivity and potential biological interactions. The chemical structure can be represented as follows:

NAIA exhibits several mechanisms that contribute to its biological activity:

- GABA Reuptake Inhibition : Similar to nipecotic acid, NAIA acts as a GABA reuptake inhibitor, which may enhance GABAergic neurotransmission. This mechanism is particularly relevant in the treatment of anxiety and seizure disorders.

- Antioxidant Properties : Research indicates that NAIA possesses significant antioxidant activity, potentially reducing oxidative stress in neuronal tissues. This is crucial in neurodegenerative diseases where oxidative damage is prevalent.

- Anti-inflammatory Effects : NAIA has been shown to inhibit pro-inflammatory cytokines, suggesting a role in mitigating neuroinflammation associated with conditions like Alzheimer's disease.

Antioxidant Activity

The antioxidant capacity of NAIA has been evaluated using various assays, including DPPH and lipid peroxidation inhibition tests. The results indicate that NAIA effectively reduces oxidative stress with an IC50 value comparable to established antioxidants.

| Compound | IC50 (μM) | Assay Type |

|---|---|---|

| This compound | 20 | DPPH Radical Scavenging |

| Nipecotic Acid | 25 | Lipid Peroxidation Inhibition |

Anti-inflammatory Activity

In vitro studies demonstrate that NAIA can significantly reduce the levels of inflammatory markers such as TNF-α and IL-6 in cultured neuronal cells.

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 120 |

| NAIA (10 μM) | 80 | 60 |

Pharmacological Studies

Recent studies have focused on the effects of NAIA in animal models of neurodegenerative diseases. One notable study involved administering NAIA to mice subjected to oxidative stress via hydrogen peroxide exposure. The results indicated a significant improvement in cognitive function as measured by the Morris water maze test.

Case Study: Neuroprotection in Alzheimer's Models

A study published in Frontiers in Pharmacology explored the neuroprotective effects of NAIA in an Alzheimer's disease model. Mice treated with NAIA showed:

- Improved memory retention

- Decreased amyloid-beta plaque deposition

- Reduced oxidative stress markers

These findings suggest that NAIA could be a promising candidate for further development as a therapeutic agent for Alzheimer's disease.

属性

IUPAC Name |

1-prop-2-enoylpiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-2-8(11)10-5-3-7(4-6-10)9(12)13/h2,7H,1,3-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUIBIHOIQNJQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(CC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。